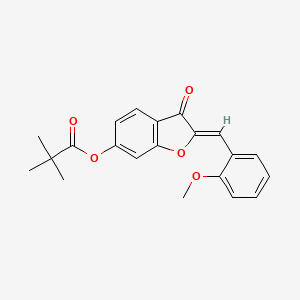

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate

描述

(Z)-2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is an aurone derivative characterized by a benzofuran-3-one core substituted with a 2-methoxybenzylidene group at the C2 position and a pivalate (2,2-dimethylpropanoate) ester at the C6 position. Aurones, (Z)-2-benzylidenebenzofuran-3(2H)-ones, are structurally related to flavonoids and exhibit diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The Z-configuration of the benzylidene group is critical for bioactivity, as it stabilizes the planar conformation necessary for target binding . The pivalate ester enhances metabolic stability compared to smaller esters (e.g., acetate) due to steric hindrance, delaying hydrolysis by esterases .

属性

IUPAC Name |

[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-21(2,3)20(23)25-14-9-10-15-17(12-14)26-18(19(15)22)11-13-7-5-6-8-16(13)24-4/h5-12H,1-4H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLNRTFFCUVSNK-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

General Characteristics

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a derivative of benzofuran, a compound known for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structural features of benzofuran derivatives often contribute to their pharmacological effects.

Potential Biological Activities

- Antioxidant Activity : Compounds with benzofuran moieties have been shown to exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Anticancer Properties : Some benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : Certain derivatives have been reported to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Benzofuran compounds have also been evaluated for their antimicrobial properties against bacteria and fungi, indicating a broad-spectrum potential.

Research Findings and Case Studies

- Antioxidant Studies : A study investigating the antioxidant activity of various benzofuran derivatives found that they effectively scavenge free radicals and reduce oxidative damage in cellular models.

- Cytotoxicity Tests : Research has shown that specific benzofuran derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is a desirable trait for developing anticancer agents.

- Inflammation Models : In vivo studies using animal models of inflammation demonstrated that certain benzofuran derivatives significantly reduced markers of inflammation, suggesting potential applications in treating inflammatory diseases.

Data Table: Biological Activities of Related Benzofuran Compounds

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Benzylidene Substituents

- (Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate (): This analog differs by having 3,4-dimethoxy groups on the benzylidene ring instead of a single 2-methoxy group. However, steric bulk may reduce binding affinity compared to the simpler 2-methoxy substitution .

(Z)-2-((4-Bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate (A3, ) :

Replacing the methoxybenzylidene with a bromothiophene introduces sulfur-mediated interactions (e.g., hydrogen bonding) and increases lipophilicity (logP). The acetate ester, however, offers lower metabolic stability than pivalate .

Ester Modifications

Diethylcarbamate Analogs (9d, 9k; ) :

Compounds like 9d and 9k feature a diethylcarbamate group instead of pivalate. The carbamate’s NH group may engage in hydrogen bonding, but its linear structure lacks the steric protection of pivalate’s tert-butyl group, leading to faster enzymatic degradation .- 2-(3,5-Bis(benzyloxy)phenyl)benzofuran-6-yl pivalate (6; ): This non-aurone benzofuran derivative retains the pivalate ester but replaces the benzylidene with a 3,5-bis(benzyloxy)phenyl group. The benzyloxy substituents enhance solubility but may reduce membrane permeability due to increased polarity .

Physicochemical Properties

- LogP and Solubility :

- The 2-methoxy group balances lipophilicity (LogP ~3.5 estimated) and solubility.

- Diethylcarbamate analogs (LogP ~4.2) may suffer from poor aqueous solubility, whereas pivalate derivatives remain moderately lipophilic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。